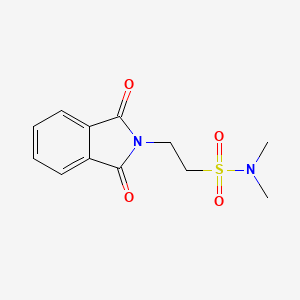

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide

Description

IUPAC Nomenclature and Systematic Name

The systematic IUPAC name for this compound is 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide . This nomenclature reflects its core phthalimide moiety (isoindole-1,3-dione), an ethanesulfonamide backbone, and two methyl groups attached to the sulfonamide nitrogen. The numbering prioritizes the phthalimide ring, with the ethanesulfonamide substituent at position 2.

Molecular Formula and Structural Features

The molecular formula is C₁₂H₁₄N₂O₄S , corresponding to a molecular weight of 282.32 g/mol . Key structural features include:

- A phthalimide core (isoindole-1,3-dione) with two ketone groups at positions 1 and 3.

- An ethane bridge (-CH₂-CH₂-) linking the phthalimide to a sulfonamide group.

- N,N-dimethyl substitution on the sulfonamide nitrogen, rendering it a tertiary sulfonamide.

The compound exhibits a planar phthalimide ring with sp² hybridization at the carbonyl carbons, while the ethane bridge and sulfonamide group adopt sp³ hybridization. The dimethyl groups introduce steric hindrance, influencing conformational flexibility.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray studies of structurally analogous phthalimide derivatives reveal:

- Non-planar phthalimide rings with a dihedral angle of 8–12° between the two benzene rings.

- Bond lengths :

The ethane bridge adopts a gauche conformation to minimize steric clash between the phthalimide and sulfonamide groups. The N,N-dimethyl substituents occupy equatorial positions relative to the sulfonamide sulfur, stabilizing the structure through hyperconjugation.

Table 1: Key Crystallographic Parameters for Analogous Phthalimide Derivatives

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.23 Å, b=10.07 Å, c=14.87 Å |

| Dihedral Angle (C=O) | 81° |

| Torsion Angle (C-S-N) | 72.5° |

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N,N-dimethylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-13(2)19(17,18)8-7-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHVGVBVWDYGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide typically involves the reaction of phthalic anhydride with N,N-dimethylethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

- Antioxidant Activity : Research has indicated that derivatives of isoindole, including this compound, exhibit significant antioxidant properties. This activity is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases .

- Drug Development : The compound serves as a scaffold for synthesizing new drugs. Its structural features allow for modifications that can enhance bioactivity against various targets, including those involved in cancer and neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .

Material Science

Polymer Chemistry

- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its sulfonamide group contributes to improved interactions within polymer matrices, which is beneficial for applications in coatings and films .

- Nanocomposites : Incorporating this compound into nanocomposites has shown promise in improving the electrical and thermal conductivity of materials. This application is particularly relevant in electronics and energy storage devices .

Environmental Science

Analytical Chemistry

- Environmental Monitoring : The compound can be employed as a reference standard in analytical methods to detect pollutants in environmental samples. Its unique chemical structure allows for precise identification and quantification in complex matrices .

- Biodegradation Studies : Research into the biodegradability of compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide has been conducted to assess their environmental impact and potential for accumulation in ecosystems .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalimide-Based Sulfonamides and Sulfonates

Compound C4 : 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybenzenesulfonamide

- Key Differences : Replaces the dimethylsulfonamide group with a hydroxybenzenesulfonamide moiety.

- Activity: Exhibits anti-sickle cell disease (SCD) activity via NO donation and reduced genotoxicity compared to hydroxyurea (HU). In vivo micronucleus tests showed <6 micronucleated reticulocytes (MNRET)/1,000 cells at 100 mg/kg, versus 33.7 MNRET/1,000 cells for HU .

Sodium 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-hexanesulfonate (XXIVb)

Phthalimide Derivatives with Modified Substituents

Compound 6P : 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide

- Key Differences : Incorporates a hydrophobic 4-ethoxybenzylidene group.

- Activity : Enhanced lipophilicity and anti-inflammatory properties, with potent TNF-α inhibition comparable to thalidomide derivatives .

N-Ethylacetamide Derivative (CAS 74169-70-3)

Genotoxicity Comparison

A critical study compared six phthalimide derivatives (C1–C6) with hydroxyurea (HU) in micronucleus tests:

| Compound | MNRET/1,000 Cells (100 mg/kg) | Genotoxicity vs. HU |

|---|---|---|

| C1–C6 | <6 | Significantly lower |

| Hydroxyurea (HU) | 33.7 | Reference standard |

Anticonvulsant Activity

Schiff base derivatives of phthalimide (e.g., 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(substituted phenyl)methylene]benzohydrazides) demonstrated:

Physicochemical and Pharmacokinetic Insights

Structural Influence on Properties

| Compound | Key Structural Feature | Impact on Properties |

|---|---|---|

| Target Compound | Dimethylsulfonamide | Enhanced hydrophilicity |

| C3 (3-(1,3-dioxo...benzyl nitrate) | Nitrate ester | NO-donor capacity |

| XXVIe (N-Cyclohexyl-...hexanesulfonamide) | Long alkyl chain | Increased lipophilicity |

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide is a member of the phthalimide class, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₃H₁₅N₃O₄S

- Molecular Weight: 303.34 g/mol

- IUPAC Name: 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the isoindole moiety allows it to modulate biological pathways, potentially leading to:

- Antimicrobial Effects: The compound has shown promise in inhibiting bacterial growth.

- Anticancer Activity: Preliminary studies suggest it may induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds containing the isoindole structure exhibit significant antibacterial and antifungal properties. A study demonstrated that derivatives of phthalimides, including those similar to the target compound, displayed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | 625 µg/mL |

| Candida albicans | Significant antifungal activity |

Anticancer Activity

A series of studies have focused on the anticancer potential of isoindole derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For example, it has been noted that certain isoindole derivatives can significantly reduce viability in breast cancer cell lines .

Study 1: Antibacterial Screening

A recent study synthesized several derivatives of isoindole compounds and tested their antibacterial activity. The results indicated that compounds with similar structural features to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that specific modifications to the isoindole structure enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

Q & A

What synthetic methodologies are optimized for preparing 2-(1,3-dioxoisoindolin-2-yl)-N,N-dimethylethanesulfonamide derivatives, and how do reaction conditions affect yields?

Basic Research Question

Microwave-assisted synthesis significantly improves yields compared to traditional reflux methods. For example, sulfonamide derivatives with isoindole-1,3-dione moieties (e.g., compound 3b) achieved 88% yield under microwave conditions versus 50% with conventional reflux . Key factors include solvent choice (DMF for high polarity), temperature control, and reaction time optimization. Pre-activation of sulfonamide precursors (e.g., sulfonyl chlorides) prior to coupling with phthalimide intermediates also enhances efficiency.

How can structural modifications of the phthalimide and sulfonamide moieties influence biological activity in anticonvulsant or anti-inflammatory research?

Advanced Research Question

Pharmacophore hybridization studies demonstrate that substituting the phthalimide group with GABA-anilide/hydrazone linkages (e.g., 4-(1,3-dioxoisoindolin-2-yl)-N-(substituted phenyl)butanamides) modulates anticonvulsant activity by enhancing blood-brain barrier permeability. Conversely, introducing electron-withdrawing groups (e.g., trifluoromethyl) on the sulfonamide nitrogen improves anti-inflammatory potency by stabilizing ligand-receptor interactions via hydrophobic effects . Structure-activity relationship (SAR) analysis should prioritize computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis.

What spectroscopic and computational techniques are critical for characterizing the compound’s interactions with serum proteins?

Advanced Research Question

Multi-spectroscopic approaches (e.g., fluorescence quenching, circular dichroism) combined with molecular docking reveal binding mechanisms. For instance, 4-(1,3-dioxoisoindolin-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide exhibits static quenching with bovine serum albumin (BSA), indicating strong hydrophobic interactions. Molecular dynamics simulations (AMBER or GROMACS) further validate conformational changes in BSA upon ligand binding, with ΔG values calculated via the Stern-Volmer equation .

How do crystallographic studies resolve contradictions in proposed binding modes of isoindole-1,3-dione derivatives with enzyme targets?

Advanced Research Question

X-ray crystallography (e.g., PDB ID: 5TF5) clarifies ambiguities in docking predictions. For example, the reversible inhibitor (2R)-2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid binds human kynurenine aminotransferase-2 via hydrogen bonds with Arg398 and π-π stacking with Phe226. Discrepancies between computational models and crystal structures often arise from solvent effects or protein flexibility, necessitating refinement with PHENIX or Coot .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280 code) .

- Ventilation : Use fume hoods (P271) to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .

- Storage : In airtight containers at 2–8°C, away from oxidizers (P210).

How can conflicting data on the compound’s pKa and solubility be reconciled for formulation studies?

Advanced Research Question

Predicted pKa values (e.g., 8.20±0.10) may conflict with experimental measurements due to solvent polarity or ionic strength. Use potentiometric titration (e.g., Sirius T3) in multiple solvents (water, DMSO) to validate results. For solubility, employ the shake-flask method with HPLC quantification. Adjusting formulation pH to 7.4 (physiological range) and using co-solvents (e.g., PEG-400) can mitigate discrepancies .

What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic assays?

Advanced Research Question

Degradation in aqueous media often results from hydrolysis of the sulfonamide or isoindole-1,3-dione moieties. Stabilization strategies include:

- Lyophilization : Freeze-drying with cryoprotectants (trehalose or mannitol).

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial growth.

- Light Protection : Store solutions in amber vials to prevent photodegradation .

How does the compound’s electronic structure influence its reactivity as an acylating agent?

Basic Research Question

The electron-deficient phthalimide ring increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic acyl substitution. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show a partial positive charge (+0.32 e) on the sulfonyl group, facilitating reactions with amines or thiols. Reactivity scales can be predicted using Hammett σ constants for substituents on the aryl ring .

What in vitro assays are recommended for evaluating its PDE4 inhibitory activity?

Advanced Research Question

Use fluorescence-based assays with cAMP as a substrate (e.g., IMAP TR-FRET kit) to measure PDE4 inhibition. IC50 values for apremilast analogs (e.g., 1S) are typically <10 nM, validated via LC-MS/MS quantification of cAMP. Counter-screen against PDE3 and PDE5 to ensure selectivity .

How do molecular weight and PSA values correlate with BBB penetration in neuropharmacological studies?

Advanced Research Question

The compound’s PSA (92.78 Ų) and molecular weight (~350 g/mol) align with Lipinski’s Rule of Five for CNS penetration. In vivo studies in rodents (e.g., tail-flick test) should complement PAMPA-BBB assays, where permeability coefficients >4.0×10⁻⁶ cm/s indicate favorable brain uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.